

7-Hydroxygranisetron Hydrochloride: A Technical Overview of its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of **7-Hydroxygranisetron hydrochloride**, a principal active metabolite of Granisetron. Granisetron is a potent and selective 5-HT3 receptor antagonist widely used for the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy and radiotherapy. The hydroxylation of the parent compound to 7-Hydroxygranisetron is a critical step in its metabolism. This document outlines the molecule's chemical structure and discusses its formation.

Chemical and Physical Properties

7-Hydroxygranisetron hydrochloride is identified by its specific chemical properties, which are crucial for its analytical characterization and understanding its behavior in biological systems. The key identifiers and properties are summarized in the table below.



Property	Value	Source(s)
IUPAC Name	7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide;hydrochloride	PubChem
CAS Number	133841-04-0	Santa Cruz Biotechnology[1]
Molecular Formula	C18H25CIN4O2	PubChem
Molecular Weight	364.87 g/mol	Santa Cruz Biotechnology[1]
Canonical SMILES	CN1C2CCCC1CC(C2)NC(=O) C3=NN(C4=C3C=CC=C4O)C. Cl	PubChem
InChI Key	MBSNWMLKHVHIJB- UHFFFAOYSA-N	PubChem
Parent Compound (Free Base)	7-Hydroxy granisetron (CID: 9818823)	PubChem[2]
Parent Compound CAS	133841-15-3	Cleanchem[3]

Chemical Structure

The molecular structure of **7-Hydroxygranisetron hydrochloride** consists of a hydroxylated indazole ring linked via a carboxamide group to a 9-methyl-9-azabicyclo[3.3.1]nonane moiety. The hydrochloride salt form enhances its solubility.

Caption: Metabolic conversion of Granisetron to 7-Hydroxygranisetron.

Synthesis and Formation

A detailed, step-by-step chemical synthesis protocol for 7-Hydroxygranisetron is not readily available in the public domain literature. It is primarily produced and analyzed as a major metabolite of Granisetron.



Metabolic Pathway

The primary route of formation for 7-Hydroxygranisetron is through the metabolism of its parent drug, Granisetron, following administration.

Experimental Insight into Metabolism: In vivo and in vitro studies have demonstrated that the metabolism of Granisetron predominantly occurs in the liver. The process involves N-demethylation and, most significantly, aromatic ring oxidation, which leads to the formation of 7-Hydroxygranisetron.[4]

- Key Transformation: The conversion is an oxidation reaction where a hydroxyl group (-OH) is added to the 7th position of the indazole aromatic ring of the Granisetron molecule.
- Enzymatic System: In vitro studies using liver microsomes indicate that this metabolic pathway is primarily mediated by the cytochrome P-450 3A subfamily of enzymes.[4] The activity of this enzyme system is a key determinant in the rate of clearance of Granisetron.

Due to its nature as a metabolite, 7-Hydroxygranisetron is a critical compound for pharmacokinetic studies, drug-drug interaction evaluations, and for use as a reference standard in the quality control of Granisetron drug products.[3]

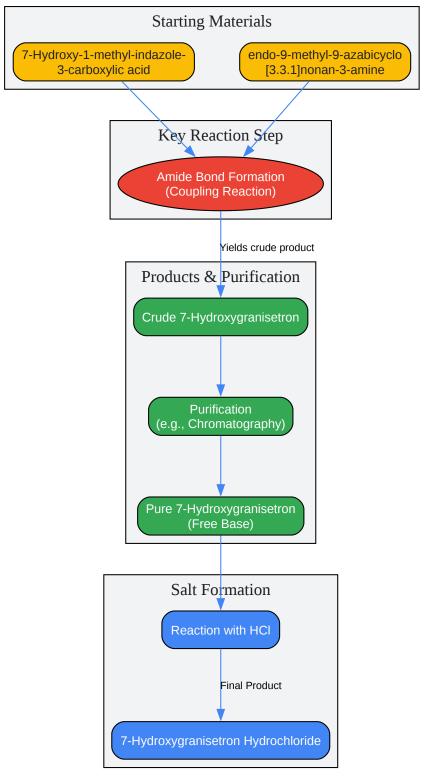
Chemical Synthesis Considerations

While a specific protocol is not published, a hypothetical chemical synthesis would likely involve two main strategies:

- Late-Stage Hydroxylation of Granisetron: This approach would mimic the metabolic pathway by using chemical oxidizing agents to selectively hydroxylate the 7-position of the indazole ring. This can be challenging due to the presence of other reactive sites on the molecule, potentially leading to low yields and a mixture of products.
- Synthesis from a Pre-hydroxylated Intermediate: A more controlled method would involve synthesizing a 7-hydroxy-1-methyl-indazole-3-carboxylic acid precursor first. This precursor would then be coupled with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine to form the final 7-Hydroxygranisetron molecule. This approach offers better control over regioselectivity.

The logical workflow for the second, more plausible synthetic approach is outlined below.





Hypothetical Synthesis Workflow

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Caption: Plausible chemical synthesis route for 7-Hydroxygranisetron HCl.



This guide provides a foundational understanding of **7-Hydroxygranisetron hydrochloride**, emphasizing its structural properties and metabolic origin. For researchers, this information is vital for analytical method development, impurity profiling, and further pharmacological investigation.

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References

- 1. scbt.com [scbt.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
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